LTB4 antagonist 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LTB4 antagonist 2 is a carboxamide-acid compound known for its potential anti-inflammatory activity. It functions as an antagonist of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid. LTB4 is involved in various inflammatory responses, making this compound a significant compound in the field of inflammation research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 2 involves several steps, starting with the transformation of arachidonic acid by rabbit polymorphonuclear leukocytes to form a novel dihydroxyeicosatetraenoic acid . The synthetic routes typically involve modifications of the agonist structure to create specific receptor antagonists . The reaction conditions often include the use of various reagents and catalysts to facilitate the transformation and ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. pharmaceutical firms have made significant efforts to develop specific receptor antagonists, with initial reports appearing in the late 1980s . These methods likely involve large-scale synthesis processes, optimization of reaction conditions, and purification techniques to produce the compound in sufficient quantities for research and clinical applications.

Analyse Des Réactions Chimiques

Types of Reactions: LTB4 antagonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity as an antagonist.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products: The major products formed from the reactions involving this compound include modified versions of the compound with enhanced antagonistic activity. These products are crucial for further research and development in the field of inflammation and related diseases.

Applications De Recherche Scientifique

LTB4 antagonist 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of leukotriene B4 and its role in inflammation . In biology, it helps researchers understand the interactions between leukotriene B4 and various cell types, including neutrophils and other immune cells . In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, such as ulcerative colitis and experimental allergic encephalomyelitis . Additionally, it has industrial applications in the development of anti-inflammatory drugs and other related products.

Mécanisme D'action

LTB4 antagonist 2 exerts its effects by binding to the leukotriene B4 receptor, thereby inhibiting the receptor’s activity . This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. The molecular targets of this compound include the high-affinity receptor BLT1 and the low-affinity receptor BLT2 . By blocking these receptors, this compound reduces the recruitment and activation of inflammatory leukocytes, thereby mitigating the inflammatory response .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to LTB4 antagonist 2 include other leukotriene B4 receptor antagonists, such as LY255283 and LY223982 . These compounds also target the leukotriene B4 receptor and exhibit anti-inflammatory properties.

Uniqueness: This compound is unique due to its specific structure and high affinity for the leukotriene B4 receptor, with an IC50 value of 439 nM . This high affinity makes it a potent antagonist, capable of effectively inhibiting the receptor’s activity and reducing inflammation. Additionally, its carboxamide-acid structure distinguishes it from other similar compounds, providing unique properties that enhance its effectiveness as an anti-inflammatory agent.

Propriétés

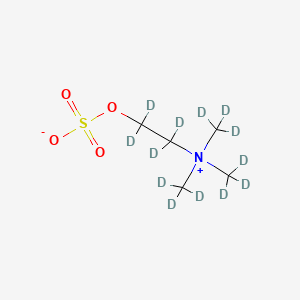

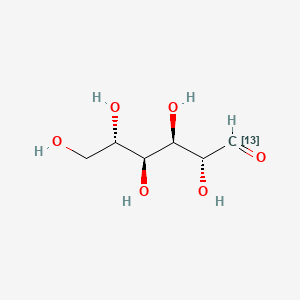

Formule moléculaire |

C26H23NO6 |

|---|---|

Poids moléculaire |

445.5 g/mol |

Nom IUPAC |

3-[methyl(2-phenylethyl)carbamoyl]-6-phenylmethoxy-1,4-benzodioxine-2-carboxylic acid |

InChI |

InChI=1S/C26H23NO6/c1-27(15-14-18-8-4-2-5-9-18)25(28)23-24(26(29)30)32-21-13-12-20(16-22(21)33-23)31-17-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,29,30) |

Clé InChI |

NWZDWAHWAOZXKP-UHFFFAOYSA-N |

SMILES canonique |

CN(CCC1=CC=CC=C1)C(=O)C2=C(OC3=C(O2)C=C(C=C3)OCC4=CC=CC=C4)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)

![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)